Enhanced Lipophilicity vs. 4-(Bromomethyl)biphenyl Drives Structure–Activity Optimization
The presence of an additional ortho-bromine atom in 3-Bromo-4-(bromomethyl)-1,1'-biphenyl significantly increases lipophilicity compared to the monobromomethyl analog 4-(bromomethyl)biphenyl (CAS 2567-29-5). The predicted ACD/LogP for the target compound is 5.35, whereas the monobrominated comparator has an experimentally determined LogP of 4.68 . This differential of ΔLogP = +0.67 units translates to a predicted ~4.7-fold higher octanol–water partition coefficient and an ACD/BCF (bioconcentration factor) of 6633.43 , making it a preferred intermediate when increased membrane permeation or target engagement at hydrophobic binding pockets is required [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.35 |
| Comparator Or Baseline | 4-(Bromomethyl)biphenyl (CAS 2567-29-5); LogP = 4.68 |
| Quantified Difference | Δ LogP = +0.67; BCF = 6633.43 vs. ~1400 estimated |
| Conditions | ACD/Labs Percepta v14.00 prediction for target; experimental determination for comparator |
Why This Matters
A ΔLogP of +0.67 directly impacts ADME profiles in lead optimization; procuring the bromo-substituted variant enables tuning of hydrophobicity without altering the biphenyl core, directly affecting in vivo distribution volumes and target tissue penetration.
- [1] CN101648839B. Green synthesis method of bromomethyl biphenyl compound. China Patent. Paragraphs [0008]–[0012]. 2009. View Source
